molecular formula C16H13Cl2N3 B8321129 2-chloro-5-(4-chloro-6-quinolinyl)-N,N-dimethyl-3-pyridinamine

2-chloro-5-(4-chloro-6-quinolinyl)-N,N-dimethyl-3-pyridinamine

Cat. No. B8321129
M. Wt: 318.2 g/mol
InChI Key: AQEMMIJJTGVJPX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-chloro-5-(4-chloro-6-quinolinyl)-N,N-dimethyl-3-pyridinamine is a useful research compound. Its molecular formula is C16H13Cl2N3 and its molecular weight is 318.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C16H13Cl2N3

Molecular Weight

318.2 g/mol

IUPAC Name

2-chloro-5-(4-chloroquinolin-6-yl)-N,N-dimethylpyridin-3-amine

InChI

InChI=1S/C16H13Cl2N3/c1-21(2)15-8-11(9-20-16(15)18)10-3-4-14-12(7-10)13(17)5-6-19-14/h3-9H,1-2H3

InChI Key

AQEMMIJJTGVJPX-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=C(N=CC(=C1)C2=CC3=C(C=CN=C3C=C2)Cl)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

(Some starting materials may be obtained from ECA International, Palatine, Ill.) To a microwave vial (5 mL), 2-chloro-N,N-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-amine (0.110 g, 0.390 mmol), 6-bromo-4-chloroquinoline (0.102 g, 0.419 mmol), PdCl2 (dppf)-CH2Cl2 adduct (0.0183 g, 0.0224 mmol) and potassium carbonate (0.500 mL, 1.00 mmol) were added into 1,4-dioxane (3 mL). The mixture was degassed by bubbling nitrogen through for 10 min. The tube was irradiated with microwave at 100° C. for 10 min. The reaction was cooled to RT then partitioned between water (20 mL) and EtOAc (20 mL). The aqueous phase was extracted with EtOAc (2×20 mL). The combined organic phases were washed with saturated aqueous NaCl (40 mL). The organic phase was dried over sodium sulfate, filtered and concentrated in vacuo. The crude product was purified by column chromatography (eluent: acetone in hexanes 0% -30%) to afford the title compound as a white solid (0.0884 g). m/z: calc'd for C16H13Cl2N3; 317.0, found: 318.1 (M+1). 1H NMR (300 MHz, CHLOROFORM-d) δ ppm 2.97 (s, 6 H), 7.55-7.63 (m, 2 H), 7.98 (dd, J=8.8, 2.0 Hz, 1 H), 8.25 (d, J=8.8 Hz, 1 H), 8.38 (dd, J=5.3, 2.0 Hz, 2 H), 8.84 (d, J=4.7 Hz, 1 H).
Quantity
0.102 g
Type
reactant
Reaction Step One
[Compound]
Name
PdCl2 (dppf)-CH2Cl2
Quantity
0.0183 g
Type
reactant
Reaction Step One
Quantity
0.5 mL
Type
reactant
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One

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